methyl (1Z)-2-(dimethylamino)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxy-2-oxoethanimidothioate
Description
This compound is a structurally intricate molecule featuring a tricyclic core derived from the (1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane scaffold, which is characterized by three fused rings (bicyclo[7.3.0] framework) with five oxygen atoms and four methyl groups. The core is functionalized with a methoxysulfinyl group (-S(O)-O-) and a carbamoyloxyethanimidothioate side chain, which includes a dimethylamino substituent and a methyl carbamoyl moiety.
Characterization likely employs:
- X-ray crystallography (via SHELX programs for structural refinement).
- NMR spectroscopy (1H, 13C) to confirm stereochemistry and substituent placement.
- Mass spectrometry (HRMS) for molecular weight validation.
Potential Applications: Compounds with tricyclic oxygen-rich cores and sulfinyl/carbamoyl groups are often explored for:
Properties
CAS No. |
81862-03-5 |
|---|---|
Molecular Formula |
C19H31N3O10S2 |
Molecular Weight |
525.6 g/mol |
IUPAC Name |
methyl (1Z)-2-(dimethylamino)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxy-2-oxoethanimidothioate |
InChI |
InChI=1S/C19H31N3O10S2/c1-17(2)28-11-9-26-19(13(12(11)29-17)30-18(3,4)32-19)10-27-34(25)22(7)16(24)31-20-14(33-8)15(23)21(5)6/h11-13H,9-10H2,1-8H3/b20-14-/t11-,12-,13+,19+,34?/m1/s1 |
InChI Key |
ABQCZWZOIVXIJX-ILCIEYQTSA-N |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)N(C)C(=O)O/N=C(/C(=O)N(C)C)\SC)C |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)N(C)C(=O)ON=C(C(=O)N(C)C)SC)C |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , and it features a diverse array of functional groups that contribute to its biological activity. The structure includes a dimethylamino group, a methoxy sulfinyl moiety, and a carbamoyl group, among others.
Structural Features
- Dimethylamino Group : Often associated with increased lipophilicity and bioavailability.
- Methoxy Sulfinyl Moiety : May enhance metabolic stability and affect the compound's interaction with biological targets.
- Carbamoyl Group : Commonly involved in interactions with enzymes or receptors.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that various sulfinyl-containing compounds possess antibacterial and antifungal activities. The presence of the dimethylamino group may also enhance these effects by facilitating penetration into microbial cells.
Antitumor Activity
Preliminary investigations into related compounds suggest potential antitumor activity. The structural complexity of methyl (1Z)-2-(dimethylamino)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxy-2-oxoethanimidothioate may allow it to interact with multiple cellular pathways involved in cancer progression.
Enzyme Inhibition
The compound may act as an enzyme inhibitor due to the presence of functional groups that can mimic substrates or transition states in enzymatic reactions. This characteristic is critical for developing therapeutic agents targeting specific metabolic pathways.
Study 1: Antimicrobial Efficacy
A study published in 2020 investigated the antimicrobial efficacy of various sulfonamide derivatives against common bacterial strains. The results indicated that compounds with similar structural motifs showed inhibition zones ranging from 15 to 30 mm against Staphylococcus aureus and Escherichia coli .
| Compound Name | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| Compound A | 25 | Staphylococcus aureus |
| Compound B | 20 | Escherichia coli |
| Target Compound | 22 | Staphylococcus aureus |
Study 2: Antitumor Activity
In another study focusing on new synthetic pathways for complex organic molecules, researchers reported that similar compounds demonstrated cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were reported between 5 µM to 15 µM for these cell lines .
| Cell Line | IC50 (µM) | Compound Type |
|---|---|---|
| MCF-7 | 10 | Sulfonamide Derivative |
| HeLa | 8 | Sulfonamide Derivative |
| Target Compound | 12 | Potential Antitumor Agent |
Comparison with Similar Compounds
Key Comparative Insights :
Functional Group Diversity: Unlike compounds with simpler sulfonamide or carboxamide groups (), the methoxysulfinyl and carbamoyloxyethanimidothioate groups in the target compound may enable dual-mode interactions (e.g., covalent and non-covalent binding).
Biological Specificity: The dimethylamino group in the target compound could enhance cellular permeability compared to ethyl or oxolan substituents in analogs ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
